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Compound of Interest

(2-Cyclopropyl-4-
Compound Name:
fluorophenyl)methanol

Cat. No.: B13911846

Get Quote

Advanced Intermediate for Kinase Inhibitor Design
Identity & Physicochemical Profile[1][2][3][4][5]

(2-Cyclopropyl-4-fluorophenyl)methanol is a functionalized benzyl alcohol derivative
characterized by a sterically demanding cyclopropyl group at the ortho position and an
electron-withdrawing fluorine atom at the para position relative to the hydroxymethyl group.
This specific substitution pattern is a critical pharmacophore in the development of tyrosine
kinase inhibitors (e.g., Axl, Mer, and PKC families), where the cyclopropyl moiety provides

metabolic stability and restricts conformational freedom.
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Property Specification
CAS Number 2565696-47-9
IUPAC Name (2-Cyclopropyl-4-fluorophenyl)methanol
2-Cyclopropyl-4-fluorobenzyl alcohol; 4-Fluoro-
Synonyms
2-cyclopropylbenzenemethanol
Molecular Formula C10H11FO
Molecular Weight 166.19 g/mol
SMILES OCC1=C(C2CC2)C=C(F)C=C1
Colorless to pale yellow viscous oil or low-
Appearance _ ,
melting solid
. Soluble in DCM, MeOH, DMSO, EtOAc;
Solubility )
Insoluble in water
Predicted LogP ~2.1 (Lipophilic)

Synthetic Methodology & Causality

The synthesis of this compound requires careful orchestration to install the cyclopropyl ring
without compromising the benzylic alcohol. The preferred industrial route utilizes a Suzuki-
Miyaura coupling followed by a selective reduction.

Route A: The "Late-Stage Reduction" Protocol (Recommended)

This pathway is preferred for scale-up because it avoids the handling of volatile cyclopropyl
intermediates early in the synthesis.

» Starting Material: 2-Bromo-4-fluorobenzaldehyde (or the corresponding acid/ester).
o Step 1: Palladium-Catalyzed Cyclopropylation.
o Reagents: Cyclopropylboronic acid, Pd(dppf)Clz, KsPOa, Toluene/Water.

o Mechanism: The bulky cyclopropyl group is introduced via cross-coupling. The choice of
Pd(dppf)Cl2 minimizes dehalogenation byproducts.
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e Step 2: Carbonyl Reduction.
o Reagents: Sodium Borohydride (NaBHa4) in Methanol (0°C to RT).

o Causality: NaBHa is selected over LiAlH4 to maintain chemoselectivity and safety on scale,
as the ester/aldehyde is easily reduced to the alcohol without affecting the aryl-fluorine
bond.

Synthesis Workflow Diagram
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Figure 1: Step-wise synthetic pathway from the bromo-precursor to the target alcohol via
Suzuki coupling and hydride reduction.

Quality Control & Analytical Validation

To ensure the material is suitable for downstream API synthesis (e.g., mesylation or
chlorination for nucleophilic substitution), strict QC parameters must be met.

Analytical Logic

e 1H NMR (Proton NMR): The diagnostic peaks are the cyclopropyl protons. Unlike the
aromatic protons, these appear upfield (0.6—1.0 ppm) as distinct multiplets. The benzylic
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methylene (-CHz-) will appear as a singlet or doublet (if coupling to OH) around 4.6—4.8 ppm.

e 19F NMR (Fluorine NMR): Essential to confirm the integrity of the C-F bond. A single peak
around -110 to -115 ppm (relative to CFClIs) confirms no defluorination occurred during the
Pd-catalyzed step.

o HPLC Purity: Critical to detect unreacted aldehyde (intermediate), which can interfere with
subsequent coupling reactions.

QC Workflow Diagram
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Figure 2: Quality Control decision tree for validating the purity and identity of the intermediate.

Handling & Safety Protocols
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As a fluorinated benzyl alcohol, this compound poses specific risks related to irritation and
potential toxicity if metabolized to the aldehyde or acid in vivo.

» Hazard Classification:
o H315: Causes skin irritation.
o H319: Causes serious eye irritation.
o H335: May cause respiratory irritation.

» Storage: Store under inert atmosphere (Nitrogen/Argon) at 2—8°C. Benzyl alcohols are prone
to auto-oxidation to benzaldehydes upon prolonged exposure to air.

 Incompatibility: Avoid strong oxidizing agents (e.g., KMnOa4, CrOs) and acid chlorides (unless
intentional derivatization is planned).

Applications in Drug Discovery[6][7][8]

The (2-cyclopropyl-4-fluorophenyl) moiety is a privileged scaffold in medicinal chemistry. It is
frequently utilized to:

« Fill Hydrophobic Pockets: The cyclopropyl group acts as a bioisostere for larger alkyl groups
or phenyl rings, often fitting into the hydrophobic "back pocket" of kinase ATP-binding sites.

» Modulate Metabolic Stability: The fluorine atom at the para position blocks metabolic
hydroxylation (CYP450 metabolism), extending the half-life of the drug candidate.

o Key Intermediate For:
o PKC Inhibitors: Used in the synthesis of tetrazolyl-phenyl derivatives.

o Receptor Tyrosine Kinase Inhibitors: Specifically targeting Axl and Mer kinases for
oncology applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1.202855-56-9|BAY-27-9955|BLD Pharm [bldpharm.com]
o 2.1247927-81-6|4-Cyclopropyl-2-fluorobenzoic acid|BLD Pharm [bldpharm.com]

e To cite this document: BenchChem. [Technical Monograph: (2-Cyclopropyl-4-
fluorophenyl)methanol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b13911846/docs#technical-monograph-2-cyclopropyl-
4-fluorophenyl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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